2-chloro-N-(2-chloroethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]ethanamine
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Overview
Description
2-chloro-N-(2-chloroethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]ethanamine is an organic compound that belongs to the class of chloroethylamines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-chloroethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]ethanamine typically involves the reaction of 2-chloroethylamine with a trifluoromethyl-substituted benzyl chloride under basic conditions. The reaction may proceed as follows:
Starting Materials: 2-chloroethylamine, 3-(trifluoromethyl)benzyl chloride.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Procedure: The reactants are mixed and stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by standard techniques such as distillation or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-chloroethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]ethanamine can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to different functional groups.
Addition Reactions: The compound can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Substitution: Sodium hydroxide, potassium carbonate, or other bases.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted amines, while oxidation may produce corresponding ketones or aldehydes.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including as a precursor to bioactive compounds.
Medicine: Investigated for potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-chloroethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]ethanamine would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(2-chloroethyl)-N-methyl-ethanamine: Similar structure but without the trifluoromethyl group.
N-(2-chloroethyl)-N-phenyl-ethanamine: Similar structure but without the trifluoromethyl and additional chloro groups.
Uniqueness
The presence of the trifluoromethyl group in 2-chloro-N-(2-chloroethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]ethanamine imparts unique chemical and physical properties, such as increased lipophilicity and potential biological activity. This makes it distinct from other similar compounds and may enhance its utility in specific applications.
For detailed and specific information, consulting scientific literature and databases is recommended.
Properties
Molecular Formula |
C12H14Cl2F3N |
---|---|
Molecular Weight |
300.14 g/mol |
IUPAC Name |
2-chloro-N-(2-chloroethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]ethanamine |
InChI |
InChI=1S/C12H14Cl2F3N/c13-4-6-18(7-5-14)9-10-2-1-3-11(8-10)12(15,16)17/h1-3,8H,4-7,9H2 |
InChI Key |
QIMWQKINJJRQEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN(CCCl)CCCl |
Origin of Product |
United States |
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